molecular formula C20H18ClNO3 B1344386 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid CAS No. 863185-09-5

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid

Cat. No. B1344386
CAS RN: 863185-09-5
M. Wt: 355.8 g/mol
InChI Key: MHOONTWTQFNHIW-UHFFFAOYSA-N
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Description

2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, or 2-(3-BPQC) for short, is a synthetic compound that has shown promise in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, demonstrating their potential as antimicrobial agents. These compounds showed good activity compared to standard drugs, highlighting the utility of quinoline derivatives in developing new antimicrobial agents [Patel & Shaikh, 2011].

Coordination Chemistry

Quinoline derivatives serve as ligands in coordination chemistry, forming complexes with metals. Moriuchi et al. (2007) demonstrated the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid, showcasing the potential of quinoline derivatives in forming structurally interesting and potentially catalytically active metal complexes [Moriuchi et al., 2007].

Functionalization Methodologies

Directed ortho-lithiation of chloroquinolines has been applied to synthesize various 2,3-disubstituted quinolines, as explored by Marsais, Godard, and Quéguiner (2009). This methodology enhances the versatility of quinoline derivatives for further chemical modifications, leading to a wide array of potentially bioactive compounds or materials with specific properties [Marsais, Godard, & Quéguiner, 2009].

Organotin(IV) Carboxylates

Organotin carboxylates based on amide carboxylic acids have been synthesized and characterized, providing insights into the synthesis and potential applications of organotin compounds in catalysis and materials science. Xiao et al. (2013) detailed their synthesis, crystal structures, and characterizations, illustrating the diverse molecular architectures attainable with quinoline-derived ligands [Xiao et al., 2013].

Photophysical Properties of Lanthanide Complexes

The synthesis, crystal structure, and photophysical properties of lanthanide coordination polymers of 4-[4-(9H-carbazol-9-yl)butoxy]benzoate have been studied, with the effect of bidentate nitrogen donors on luminescence being a focal point. Raphael et al. (2012) explored these aspects, contributing to the understanding of how quinoline derivatives can influence the luminescent properties of lanthanide complexes, which is valuable for the development of optical devices [Raphael et al., 2012].

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

The mode of action of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid involves the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

One of the outcomes of the suzuki–miyaura (sm) cross-coupling reaction is the formation of a new carbon–carbon bond .

Action Environment

The action environment of this compound is influenced by several factors. The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the stability of boronic acids and their esters in water is a crucial factor to consider .

properties

IUPAC Name

2-(3-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(20(23)24)15-8-5-9-17(21)19(15)22-18/h4-9,11-12H,2-3,10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOONTWTQFNHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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